N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- Position 2: Methyl group.
- Position 3: Phenyl ring.
- Position 5: Bulky tert-butyl substituent.
- Position 7: N-butylamine side chain.
This compound belongs to a class of molecules explored for diverse biological activities, including anti-mycobacterial, anti-inflammatory, and anti-parasitic applications . Its structural modifications influence pharmacokinetic and pharmacodynamic properties, which are critical for drug development.
Properties
Molecular Formula |
C21H28N4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H28N4/c1-6-7-13-22-18-14-17(21(3,4)5)23-20-19(15(2)24-25(18)20)16-11-9-8-10-12-16/h8-12,14,22H,6-7,13H2,1-5H3 |
InChI Key |
DSLNISSPAAKCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure and Substituent Variations
All analogues share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents at positions 2, 3, 5, and the N-7 amine (Table 1).
Table 1. Structural and Functional Comparison
Position-Specific Analysis
Position 2 :
- Target Compound : Methyl group (less bulky, moderate electron-donating effect).
- Methoxymethyl () introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .
Position 3 :
- Analogues : 4-Fluorophenyl () enhances binding affinity to mycobacterial ATP synthase via dipole interactions . 4-Chlorophenyl () may improve metabolic stability but increases molecular weight .
Position 5 :
- Target Compound : tert-Butyl (bulky, hydrophobic group).
- Cyclopropyl () introduces ring strain, which may influence conformational stability .
N-7 Substituent :
Physicochemical Properties
Table 2. Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 366.5 | 4.2 | 12.5 |
| 5-tert-Butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | 394.4 | 3.8 | 18.7 |
| 5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | 362.4 | 4.5 | 8.3 |
Biological Activity
N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C25H28N4
- Molecular Weight : 384.52 g/mol
- CAS Number : 850242-73-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a competitive inhibitor of specific protein kinases by binding to their ATP-binding sites. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This dual functionality enhances their therapeutic appeal.
Study 1: Cytotoxicity Assessment
In a study conducted by Bouabdallah et al., the compound was screened against Hep-2 and P815 cell lines. The results demonstrated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively. This study emphasizes the compound's efficacy in targeting specific cancer types.
Study 2: Mechanistic Insights
Research published in MDPI explored the mechanism of action of pyrazolo[1,5-a]pyrimidines, indicating that these compounds may inhibit key signaling pathways involved in tumor growth and survival. The study highlighted that this compound could disrupt the phosphorylation processes critical for cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
